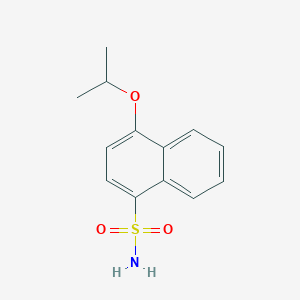
4-(propan-2-yloxy)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yloxy)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C13H15NO3S and a molecular weight of 265.33 g/mol . It is also known by its IUPAC name, 4-isopropoxy-1-naphthalenesulfonamide . This compound is characterized by the presence of a naphthalene ring substituted with a propan-2-yloxy group and a sulfonamide group.
Preparation Methods
The synthesis of 4-(propan-2-yloxy)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with isopropanol in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by the addition of ammonia or an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-(Propan-2-yloxy)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.
Substitution: The sulfonamide group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines . Major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and substituted sulfonamides .
Scientific Research Applications
4-(Propan-2-yloxy)naphthalene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the naphthalene ring can interact with hydrophobic regions of proteins, influencing their activity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-(Propan-2-yloxy)naphthalene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
4-(Methoxy)naphthalene-1-sulfonamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
4-(Ethoxy)naphthalene-1-sulfonamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
4-(Butoxy)naphthalene-1-sulfonamide: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-propan-2-yloxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9(2)17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-9H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHXFCVNQQZSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
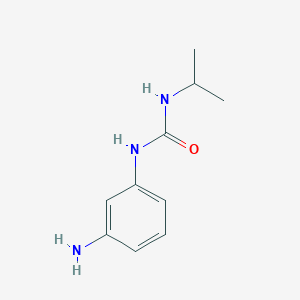
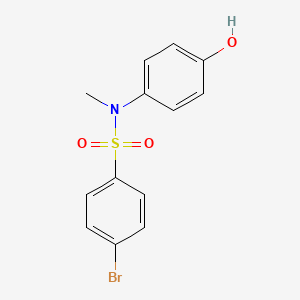
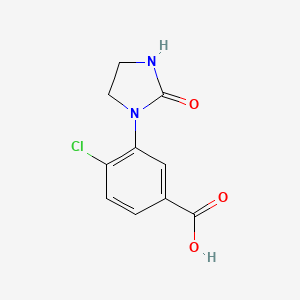
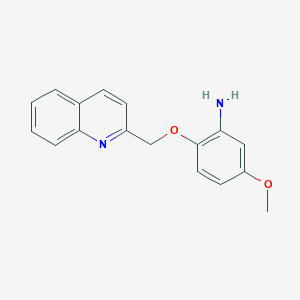
![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
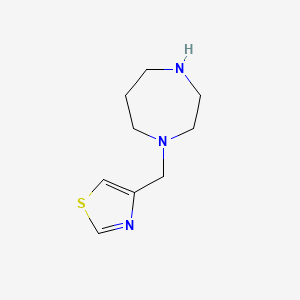
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)
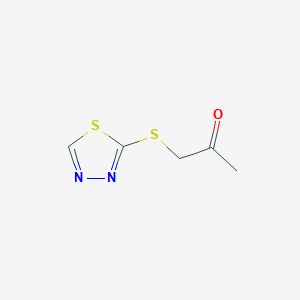
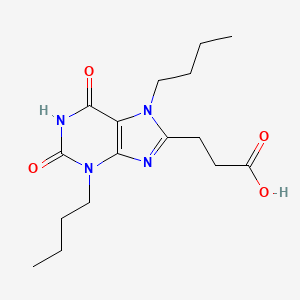
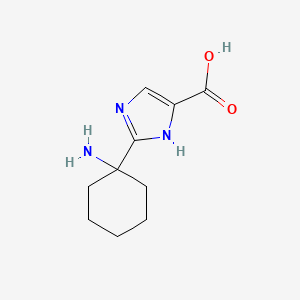
![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)
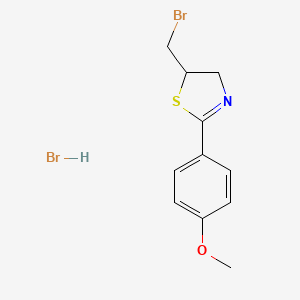
![[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B6143048.png)
